(S)-1,2-Diphenylethanol structural properties
(S)-1,2-Diphenylethanol structural properties
Structural Dynamics, Asymmetric Synthesis, and Pharmaceutical Applications
Executive Summary
(S)-1,2-Diphenylethanol (CAS: 5773-56-8) represents a critical chiral building block in the synthesis of neuroactive pharmaceutical ingredients and a benchmark substrate for asymmetric catalysis.[1] Unlike its structural isomer 1,1-diphenylethanol, this molecule possesses a single stereogenic center at the C1 position, flanked by a benzyl group and a phenyl ring.[1] This specific architecture creates a "tweezer-like" steric environment, making it an invaluable scaffold for chiral auxiliaries and solvating agents.[1]
This guide provides a rigorous technical analysis of the (S)-enantiomer, detailing its physicochemical profile, validated synthetic protocols via Asymmetric Transfer Hydrogenation (ATH), and its role as a precursor in the development of NMDA receptor antagonists.
Structural & Stereochemical Analysis[1][2][3][4]
Absolute Configuration
The (S)-configuration of 1,2-diphenylethanol is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the benzylic carbon (C1).[1] The hydroxyl group (-OH) holds the highest priority, followed by the phenyl group (-Ph), the benzyl group (-CH₂Ph), and finally the hydrogen atom.
-
Stereodescriptor: (S)
-
Optical Rotation: Dextrorotatory (+) in ethanol.[1]
- (c 1.0, EtOH).
Conformational Dynamics & Crystal Packing
In the solid state, (S)-1,2-diphenylethanol typically adopts a conformation where the two aromatic rings minimize steric repulsion.[1]
-
Intramolecular Interactions: The molecule exhibits a preference for a gauche conformation between the hydroxyl group and the benzyl methylene protons, driven by weak OH···
interactions with the distal phenyl ring.[1] -
Intermolecular Hydrogen Bonding: Crystallographic analysis reveals that the molecules pack into infinite helical chains or dimers driven by O-H···O hydrogen bonds.[1][2][3][4] This network is critical for the compound's relatively high melting point compared to non-polar analogues.[1]
Physicochemical Profile
The following data represents the standard profile for high-purity (>99% ee) material.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 198.26 g/mol | |
| CAS Number | 5773-56-8 | (S)-enantiomer specific |
| Appearance | White crystalline solid | Needles from hexane/EtOAc |
| Melting Point | 66 – 68 °C | Sharp transition indicates purity |
| Boiling Point | 160 – 162 °C | @ 6 Torr |
| Solubility | Soluble: EtOH, MeOH, DCM, EtOAcInsoluble: Water | Lipophilic character dominates |
| Chiral Purity | >99% ee | Determined via Chiral HPLC |
Synthetic Routes & Mechanistic Insight
While enzymatic reduction (e.g., Lactobacillus paracasei) exists, the industrial and laboratory gold standard for synthesizing (S)-1,2-diphenylethanol is Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-diamine complexes. This method offers superior scalability and atom economy compared to stoichiometric hydride reductions.[1]
Mechanism: Ru-Catalyzed Transfer Hydrogenation
The reaction utilizes a chiral Ruthenium catalyst (typically Noyori-Ikariya type) with a formic acid/triethylamine azeotrope as the hydrogen source.[1] The mechanism involves a metal-ligand bifunctional concerted pathway, where the hydride is transferred from the Ru center to the carbonyl carbon, while the proton is transferred from the amine ligand to the carbonyl oxygen.[1]
Visualization: Synthesis Workflow
The following diagram illustrates the logical workflow for the ATH of Deoxybenzoin to (S)-1,2-Diphenylethanol.
Figure 1: Workflow for the Asymmetric Transfer Hydrogenation (ATH) of Deoxybenzoin. The use of (S,S)-TsDPEN ligand is critical to achieve the (S)-product configuration.
Experimental Protocol (Self-Validating)
Objective: Synthesis of (S)-1,2-Diphenylethanol (10 mmol scale).
Reagents:
-
Deoxybenzoin (1.96 g, 10 mmol)
-
RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg, 0.05 mmol, 0.5 mol%)
-
Formic acid/Triethylamine complex (5:2 molar ratio, 5 mL)
-
Dichloromethane (DCM) (degassed)
Procedure:
-
Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon for 10 minutes.
-
Substrate Loading: Charge the flask with Deoxybenzoin (1.96 g) and the Ru-catalyst (32 mg).
-
Solvation: Add degassed DCM (10 mL) via syringe. Stir until solids dissolve.
-
Reaction Initiation: Add the Formic acid/TEA complex (5 mL) dropwise.
-
Incubation: Stir at 28°C for 14 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The ketone spot (
) should disappear; the alcohol spot ( ) should appear. -
Quench & Extraction: Add water (20 mL). Extract the aqueous layer with DCM (3 x 15 mL).[1]
-
Neutralization: Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and brine. Dry over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Hexane/EtOAc (9:1).[1]
-
Validation: Measure melting point (Target: 66-68°C) and Optical Rotation (Target: positive).
Pharmaceutical & Research Utility[1]
Drug Development Precursor
(S)-1,2-Diphenylethanol serves as a homologous scaffold for Remacemide and MK-801 analogues.[1] The 1,2-diphenylethyl moiety is a pharmacophore often associated with NMDA receptor antagonism.[1]
-
Mechanism: The lipophilic nature of the diphenyl motif allows for penetration of the blood-brain barrier (BBB), while the chiral center directs binding affinity within the receptor channel.
Chiral Solvating Agent (CSA)
Due to the magnetic anisotropy of the two phenyl rings, (S)-1,2-diphenylethanol is used as a Chiral Solvating Agent in NMR spectroscopy.
-
Application: When mixed with racemic amines or sulfoxides, it forms diastereomeric complexes in solution.[1] The phenyl rings induce differential shielding effects, causing splitting of NMR signals for the enantiomers of the analyte, allowing for rapid ee determination without chiral HPLC.
Analytical Characterization
To ensure scientific integrity, the synthesized product must be validated against the following spectral standards.
Proton NMR ( NMR)
-
Solvent:
, 400 MHz -
Key Signals:
Chiral HPLC[1]
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Retention Times:
-
(S)-Enantiomer: Typically elutes second (depending on specific column conditions, verify with racemate).[1]
-
(R)-Enantiomer: Elutes first.
-
References
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5] Accounts of Chemical Research, 30(2), 97–102.[1]
-
PubChem. (n.d.).[1][3] (S)-1,2-Diphenylethanol (CID 1379021).[1][3] National Library of Medicine.[1][3]
-
Palmer, M. J., & Wills, M. (1999).[1] Asymmetric transfer hydrogenation of C=O and C=N bonds.[1] Tetrahedron: Asymmetry, 10(11), 2045-2061.[1]
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: (S)-(+)-1,2-Diphenylethanol.[1][3]
Sources
- 1. 1,2-Diphenylethanol | C14H14O | CID 94178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (s)-1,2-Diphenylethanol | C14H14O | CID 1379021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure of (1S,2R)-2-hydroxy-1,2-diphenylethan-1-aminium (S)-2-azaniumylbutanedioate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
